N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide
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Overview
Description
N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with dibutyl groups and a 3,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzaldehyde: This can be synthesized from veratraldehyde through oxidation reactions.
Formation of 3,4-Dimethoxyphenylpropionic Acid: The aldehyde is converted to the corresponding cinnamic acid, followed by reduction to the propionic acid.
Amidation Reaction: The propionic acid is then converted to the corresponding amide using dibutylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl moiety and is known for its biological activity as a monoamine oxidase inhibitor.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar in structure, this compound is used in the synthesis of various pharmaceuticals.
Uniqueness
N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups and benzamide core differentiate it from other similar compounds, making it a valuable molecule for diverse research applications .
Properties
CAS No. |
113700-85-9 |
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Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide |
InChI |
InChI=1S/C26H33NO5/c1-5-7-15-27(16-8-6-2)26(30)21-12-10-9-11-20(21)23(29)18-22(28)19-13-14-24(31-3)25(17-19)32-4/h9-14,17H,5-8,15-16,18H2,1-4H3 |
InChI Key |
NEWXKBJYBGHURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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